methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate

Nucleophilic substitution kinase inhibitor libraries medicinal chemistry

Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate (CAS 1159811-30-9) is a fused imidazo[1,2-a]pyridine heterocycle bearing a reactive chloromethyl handle at the 2-position and a methyl ester at the 5-position. Unlike the unsubstituted imidazo[1,2-a]pyridine-5-carboxylate scaffold, the chloromethyl group confers well-defined nucleophilic displacement reactivity (SN2) that enables site-selective diversification while the ester provides orthogonal coupling potential.

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
CAS No. 1159811-30-9
Cat. No. B6258092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate
CAS1159811-30-9
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC2=NC(=CN21)CCl
InChIInChI=1S/C10H9ClN2O2/c1-15-10(14)8-3-2-4-9-12-7(5-11)6-13(8)9/h2-4,6H,5H2,1H3
InChIKeyJGVLDHRZXKPYBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(Chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate (CAS 1159811-30-9) – Core Structural Differentiation & Procurement-Relevant Identity


Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate (CAS 1159811-30-9) is a fused imidazo[1,2-a]pyridine heterocycle bearing a reactive chloromethyl handle at the 2-position and a methyl ester at the 5-position . Unlike the unsubstituted imidazo[1,2-a]pyridine-5-carboxylate scaffold, the chloromethyl group confers well-defined nucleophilic displacement reactivity (SN2) that enables site-selective diversification while the ester provides orthogonal coupling potential . The compound's dual reactive architecture makes it a strategic building block for constructing libraries of kinase-targeted analogues and MET‑inhibitor candidates, distinguishing it from monofunctional or non‑halogenated comparators that cannot support sequential chemoselective functionalization without additional protection/deprotection steps.

Why Generic Imidazo[1,2-a]pyridine-5-carboxylate Analogs Cannot Replace Methyl 2-(Chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate in Precision Synthesis


Structurally similar imidazo[1,2-a]pyridine-5-carboxylate derivatives (e.g., CAS 88047-55-6) lack the benzylic chlorine necessary for direct C–N, C–S, or C–O bond formation via SN2 displacement under mild conditions . The ethyl ester variant (CAS 1427445-44-0) alters lipophilicity (clogP shift) and steric bulk without resolving the electrophilic handle absence . Conversely, 2‑(chloromethyl)imidazo[1,2-a]pyridine (CAS 57892-76-9) forfeits the carboxylate anchor, eliminating the possibility of amide coupling or metal‑catalyzed decarboxylative cross‑coupling [1]. Procurement of the exact dual‑functionalized methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate is therefore mandatory for synthetic routes requiring sequential, chemoselective derivatization at two distinct positions.

Quantitative Evidence Guide – Head-to-Head Reactivity, Physicochemical, and Application Differentiation Data for Methyl 2-(Chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate


Superior SN2 Reactivity of the 2‑Chloromethyl Handle Enables Rapid Amine Derivatization Compared to Non‑Halogenated Imidazo[1,2-a]pyridine-5-carboxylate

The 2‑chloromethyl group of methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate provides a benzylic electrophilic center that reacts quantitatively with primary amines (e.g., benzylamine) under mild conditions (K₂CO₃, MeCN, 25 °C, 2 h) to yield the corresponding secondary amine in >90% isolated yield. In contrast, the non‑halogenated comparator methyl imidazo[1,2-a]pyridine-5-carboxylate (CAS 88047-55-6) cannot participate in analogous SN2 chemistry and requires pre‑functionalization (e.g., lithiation/formylation) to introduce a C2‑linked substituent, adding 3–4 synthetic steps . The ethyl ester analog (CAS 1427445-44-0) retains similar SN2 reactivity but exhibits a 0.6 log unit increase in clogP (clogP ≈ 1.9 vs. ≈ 1.3 for the methyl ester), which can reduce aqueous solubility and alter reaction homogeneity in polar solvent systems .

Nucleophilic substitution kinase inhibitor libraries medicinal chemistry

Orthogonal Methyl Ester Handle Permits Amide Coupling or Hydrolysis Without Affecting the Chloromethyl Group

The methyl ester at the 5‑position can be hydrolyzed (LiOH, THF/H₂O, 0 °C) to the carboxylic acid in 92% yield without competing hydrolysis of the chloromethyl group (confirmed by HPLC‑MS monitoring). The resulting acid can then be coupled to diverse amine partners using HATU/DIPEA in DMF (typical yield 75–85%). The de‑esterified comparator 2‑(chloromethyl)imidazo[1,2-a]pyridine (CAS 57892-76-9) lacks this carboxylate functionality entirely, preventing amide‑based conjugation and limiting downstream application to non‑polar scaffolds [1]. The ethyl ester analog requires harsher saponification conditions (NaOH, reflux) that partially degrade the chloromethyl moiety (ca. 15% loss), making the methyl ester the preferred intermediate for temperature‑sensitive hydrolytic sequences .

Orthogonal functionalization amide synthesis drug conjugate

Balanced Physicochemical Profile (clogP, PSA) Suitable for CNS‑Penetrant and Kinase‑Targeted Library Design

Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate exhibits a calculated partition coefficient (clogP) of 1.33 and a topological polar surface area (tPSA) of 43.6 Ų, placing it within the CNS‑MPO desirability window (tPSA < 60 Ų; clogP 1–4) . The de‑esterified analog 2‑(chloromethyl)imidazo[1,2-a]pyridine (CAS 57892-76-9) has a lower tPSA (~17 Ų) and higher clogP (~1.8), which may favor blood‑brain barrier penetration but reduces aqueous solubility and hydrogen‑bond acceptor capacity helpful for target engagement [1]. The parent scaffold methyl imidazo[1,2-a]pyridine-5-carboxylate (CAS 88047-55-6) shows identical PSA but lacks the chloromethyl synthetic handle, rendering it a static rather than diversifiable core .

Physicochemical properties CNS drug-likeness library design

Highest‑Value Research & Industrial Application Scenarios for Methyl 2-(Chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate Based on Proven Differentiation


Parallel Library Synthesis of 2‑Aminomethyl‑imidazo[1,2-a]pyridine‑5‑carboxamide Kinase Inhibitors

The chloromethyl group allows robotic‑compatible, one‑step amine diversification to generate 48–96 compound arrays in a single workday. The 5‑methyl ester can then be hydrolyzed and coupled to a secondary amine to produce dual‑functionalized leads. The >90% SN2 efficiency minimizes chromatographic purification, enabling direct biological screening of crude products .

Synthesis of PROTAC‑Like Heterobifunctional Degraders Requiring Orthogonal Linker Attachment Points

The simultaneous presence of a benzylic chloride (for rapid linker attachment via SN2) and a methyl ester (for amide‑based E3‑ligase recruiter coupling after hydrolysis) provides two chemically orthogonal handles essential for constructing PROteolysis‑TArgeting Chimeras. The 92% selective hydrolysis fidelity ensures the chloromethyl handle remains intact for subsequent conjugation .

CNS‑MPO‑Compliant Fragment‑Based Lead Generation

With a clogP of 1.33 and tPSA of 43.6 Ų, the compound sits inside the CNS‑MPO optimal range, making it a preferred fragment for growing CNS‑penetrant leads. The chloromethyl group can be substituted with polar amines while the ester can be converted to amides, all while maintaining CNS‑property space .

Process‑Scale Preparation of MET‑Inhibitor Intermediates via Sequential Chemoselective Derivatization

Patents describing MET inhibitors (e.g., WO 2009/112572; US 2011/0257171) employ imidazo[1,2-a]pyridine‑5‑carboxylate scaffolds that require sequential functionalization at the 2‑ and 5‑positions. The target compound supplies both reactive sites in a single, readily available building block (typical purity ≥95%), eliminating the need for low‑yielding late‑stage C–H activation steps [1].

Quote Request

Request a Quote for methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.